molecular formula C17H21N5O B2473165 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2319724-85-9

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2473165
CAS No.: 2319724-85-9
M. Wt: 311.389
InChI Key: DRVAGAXOERQPKE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a pyrimidinyl-piperidinyl moiety, and a pyridazine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-8-18-17(19-9-1)22-10-6-13(7-11-22)12-23-16-5-4-15(20-21-16)14-2-3-14/h1,4-5,8-9,13-14H,2-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAGAXOERQPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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